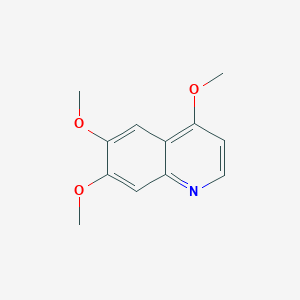

4,6,7-Trimethoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry and drug discovery. rsc.orgcbijournal.com This designation stems from the ability of the quinoline nucleus to serve as a versatile foundation for a wide array of compounds exhibiting diverse and potent pharmacological activities. researchgate.netnih.gov The unique structural features of quinoline allow for extensive modifications, enabling the design and synthesis of novel bioactive molecules. researchgate.net

Quinoline derivatives have been the subject of extensive research, revealing a broad spectrum of biological effects, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The adaptability of the quinoline ring system, which allows for the introduction of various functional groups at multiple positions, greatly influences the resulting compound's pharmacological profile. This structural flexibility is a key reason why quinoline is a vital component in the development of new therapeutic agents.

The table below illustrates the significance of the quinoline scaffold through examples of established drugs.

| Drug Name | Therapeutic Application |

| Chloroquine | Antimalarial |

| Lenvatinib | Anticancer |

| Bosutinib | Anticancer |

| Neratinib | Anticancer |

This table contains examples of drugs based on the quinoline scaffold to highlight its importance in medicine.

Overview of Methoxy-Substituted Quinoline Derivatives in Academic Literature

Within the broad family of quinoline derivatives, those substituted with methoxy (B1213986) groups represent a class of significant academic and research interest. The presence and position of methoxy groups on the quinoline ring can profoundly influence the molecule's biological activity. mdpi.com The trimethoxybenzene moiety, in particular, is a crucial structural feature in several potent natural products, such as the antimitotic agent Combretastatin A-4, inspiring the synthesis of quinoline-based analogs. mdpi.comnih.gov

Academic literature details the synthesis and evaluation of numerous methoxy-substituted quinolines. Structure-activity relationship (SAR) studies have shown that the specific substitution pattern of the methoxy groups is critical. For instance, research comparing different trimethoxyquinoline isomers has revealed significant differences in their biological effects. One study found that 4-aroyl-6,7,8-trimethoxyquinolines displayed more potent antiproliferative activity against various cancer cell lines compared to their 2-aroyl-5,6,7-trimethoxyquinoline counterparts, suggesting the 5,6,7-trimethoxyquinoline scaffold was less favorable for this specific activity. mdpi.com

4,6,7-Trimethoxyquinoline is a member of this extensive family of methoxy-substituted quinoline derivatives.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| PubChem CID | 15480672 nih.gov |

| CAS Number | 261783-72-6 |

This table provides basic identification data for the specific compound of interest.

Detailed research findings on related trimethoxyquinoline derivatives highlight the scientific community's efforts to explore this chemical space. For example, a series of 4-aroyl-6,7,8-trimethoxyquinoline analogs were synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov The results from one such study are summarized below.

Table 2: In Vitro Antiproliferative Activity of a 4-Aroyl-6,7,8-trimethoxyquinoline Analog (Compound 11) nih.govmdpi.comnih.gov

| Cell Line | Type | IC₅₀ (nM) |

| KB | Human oral cancer | 217 |

| HT-29 | Human colon adenocarcinoma | 327 |

| MKN45 | Human gastric cancer | 239 |

| KB-vin10 | Multidrug-resistant | 246 |

| KB-S15 | Multidrug-resistant | 213 |

| KB-7D | Multidrug-resistant | 252 |

This table presents detailed research findings on the biological activity of a specific trimethoxyquinoline derivative against various human cancer cell lines. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Further studies have explored the synthesis of other derivatives, such as 5,6,7-trimethoxy-2-(methylthio)quinoline-3-carbaldehyde, for applications in dye-sensitized solar cells, demonstrating the broad utility of the trimethoxyquinoline scaffold beyond medicinal chemistry. dergipark.org.tr The synthesis of various trimethoxy-quinoline-4-carboxylic acids has also been achieved through methods like the catalyst-free Doebner reaction. cbijournal.com These examples underscore the continuous academic interest in synthesizing and characterizing novel methoxy-substituted quinolines to explore their chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

261783-72-6 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4,6,7-trimethoxyquinoline |

InChI |

InChI=1S/C12H13NO3/c1-14-10-4-5-13-9-7-12(16-3)11(15-2)6-8(9)10/h4-7H,1-3H3 |

InChI Key |

HGNTZTFTVJEXJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C(=CC2=NC=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Trimethoxyquinoline Scaffolds

Traditional name reactions in organic chemistry form the bedrock for the synthesis of the quinoline (B57606) ring system. These methods have been adapted over the years to accommodate various starting materials and to produce a wide array of substituted quinolines.

The Doebner-von Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. slideshare.netsynarchive.comwikipedia.org This reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is a modification of the Skraup synthesis and is highly versatile for producing substituted quinolines. wikipedia.orgiipseries.org The reaction mechanism is thought to involve a series of steps including nucleophilic conjugate addition, fragmentation-recombination, and eventual cyclization and aromatization to form the quinoline ring. wikipedia.org

A key application of this reaction in the synthesis of trimethoxyquinoline scaffolds is the preparation of 2-methyl-5,6,7-trimethoxyquinoline. mdpi.com In this synthesis, 3,4,5-trimethoxyaniline (B125895) is reacted with crotonaldehyde (B89634) in the presence of an acid catalyst. The reaction proceeds through the addition of the aniline (B41778) to the unsaturated aldehyde, followed by cyclization and oxidation to yield the final trimethoxy-substituted quinoline product. mdpi.com This approach highlights the utility of the Doebner-von Miller reaction in constructing quinoline rings with specific substitution patterns dictated by the choice of the aniline and the α,β-unsaturated carbonyl compound.

The Skraup synthesis is a classic and fundamental reaction for the preparation of quinolines. clockss.org In its archetypal form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline. The resulting intermediate cyclizes and is subsequently oxidized to furnish the quinoline product. google.com While effective, the reaction is known for being vigorous. wikipedia.orgresearchgate.net

Adaptations of the Skraup synthesis have been utilized to prepare specific trimethoxyquinoline isomers. For instance, 5,6,7-trimethoxyquinoline can be synthesized by reacting 3,4,5-trimethoxyaniline with glycerol in the presence of an acid and an oxidizing agent. mdpi.com This adaptation demonstrates the versatility of the Skraup reaction, allowing for the direct synthesis of quinolines with the substitution pattern of the starting aniline. Modifications to the traditional Skraup conditions, such as using different oxidizing agents like arsenic acid or iodine, or altering the acid medium, have been explored to improve yields and control the reaction's reactivity. wikipedia.orggoogle.comresearchgate.netgoogle.com

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reagent is not only used for formylation but also for cyclization reactions to build heterocyclic systems. niscpr.res.inniscpr.res.in

In quinoline synthesis, the Vilsmeier-Haack reaction is particularly effective for preparing 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net The process involves the cyclization of an acetanilide, facilitated by the Vilsmeier reagent, to form the quinoline ring with simultaneous introduction of a chloro group at the 2-position and a formyl group at the 3-position. niscpr.res.inchemijournal.com The reaction is regioselective and generally provides good yields, especially when the N-arylacetamide contains electron-donating groups. niscpr.res.in

This methodology has been specifically applied to the synthesis of precursors for trimethoxyquinolines. For example, 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (B187287) is synthesized via the Vilsmeier-Haack reaction starting from 3,4,5-trimethoxyaniline, which is first converted to the corresponding acetanilide. The reaction conditions, such as temperature control, are crucial for optimizing the yield and minimizing side reactions. niscpr.res.in

Table 1: Representative Vilsmeier-Haack Synthesis Parameters for Chloroquinolines

| Starting Material | Reagents | Temperature Range | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| N-(3,4,5-trimethoxyphenyl)acetamide | POCl₃, DMF | 0–90°C | 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | Not Reported | |

| m-Methoxyacetanilide | POCl₃, DMF | 0–90°C | 2-Chloro-7-methoxy-3-formylquinoline | Good | niscpr.res.in |

| Acetanilides | POCl₃, DMF | 0–90°C | 2-Chloro-3-formylquinolines | Good to Moderate | niscpr.res.inchemijournal.com |

This table presents representative data and may not be exhaustive.

The Reformatsky reaction traditionally involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgiitk.ac.in The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or lithium enolates, allowing for its compatibility with ester functionalities. wikipedia.orglibretexts.org

While not a primary method for constructing the quinoline ring itself, the Reformatsky reaction serves as a valuable tool for the functionalization of pre-formed quinoline derivatives. An interesting application of this reaction was demonstrated in the synthesis of 3-butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline. acs.org In this multi-step synthesis, a key step involved an unusual Reformatsky reaction of a quinoline-3-carboxylate with tert-butyl 2-bromobutyrate (B1202233) and zinc to introduce the butyryl group at the C-3 position. acs.org This highlights the reaction's utility in creating carbon-carbon bonds on the quinoline scaffold, enabling the synthesis of complex derivatives that would be difficult to access through other means. The reaction's mild conditions and functional group tolerance make it a strategic choice in multi-step synthetic sequences. iitk.ac.in

Novel Synthetic Strategies for 4,6,7-Trimethoxyquinoline and its Derivatives

In a move towards greener chemistry, catalyst-free synthetic methods have gained significant attention. These reactions proceed without the need for a metallic or acid/base catalyst, often relying on the inherent reactivity of the starting materials under specific solvent and temperature conditions. researchgate.netcbijournal.com

A notable example is the catalyst-free Doebner reaction for the synthesis of various trimethoxy-quinoline-4-carboxylic acid derivatives. researchgate.netcbijournal.com This three-component reaction involves the condensation of 3,4,5-trimethoxyaniline, an aromatic aldehyde, and pyruvic acid. The reaction proceeds efficiently in ethanol (B145695) under reflux, affording the desired products in high yields within a short reaction time. researchgate.netcbijournal.com A significant advantage of this method is the simple work-up procedure, where the product often precipitates from the reaction mixture and can be isolated by simple filtration with high purity. researchgate.net This approach avoids the use of potentially toxic catalysts and large volumes of harsh organic solvents, aligning with the principles of sustainable chemistry. cbijournal.com

Table 2: Catalyst-Free Synthesis of Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives via Doebner Reaction

| Aromatic Aldehyde | Product | Yield | Reference(s) |

|---|---|---|---|

| Benzaldehyde | 6,7,8-Trimethoxy-2-phenylquinoline-4-carboxylic acid | 87% | researchgate.net |

| 3-Methoxybenzaldehyde | 6,7,8-Trimethoxy-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | 88% | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | 6,7,8-Trimethoxy-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | 91% | researchgate.net |

This table showcases a selection of derivatives synthesized using the catalyst-free Doebner reaction with 3,4,5-trimethoxyaniline and pyruvic acid.

Oxidative Transformations in Trimethoxyquinoline Scaffold Construction

The formation of the quinoline core, particularly when substituted with multiple methoxy (B1213986) groups as in this compound, often relies on oxidative cyclization strategies. These methods facilitate the crucial annulation step, forming the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Various catalytic systems, including those based on transition metals and metal-free approaches, have been developed to achieve this transformation efficiently. mdpi.comfrontiersin.org

Palladium-catalyzed oxidative cyclization represents a significant strategy for quinoline synthesis. For instance, the reaction of an appropriately substituted aniline with an allyl alcohol under palladium catalysis can yield quinoline derivatives. mdpi.com These protocols often operate under redox-neutral conditions, avoiding the need for harsh acids or bases. mdpi.com Another powerful technique involves the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. acs.org This process generates the quinoline scaffold through a sequence of imine condensation, radical cyclization, and subsequent oxidative aromatization. acs.org

Copper-catalyzed reactions also provide a viable route. One-pot aerobic oxidation cyclization involving C(sp³)–H/C(sp²)–H bond functionalization has been reported, using oxygen as the terminal oxidant. mdpi.com These modern oxidative methods offer advantages in terms of substrate scope and functional group tolerance, which are critical when dealing with highly functionalized precursors required for trimethoxyquinolines.

The table below summarizes various oxidative methods applicable to quinoline scaffold construction.

| Catalyst System | Reactants | Key Features |

| Palladium | Aryl allyl alcohol and aniline | Redox-neutral, no acids/bases required, high yield. mdpi.com |

| Iron / di-t-butyl peroxide | 2-Amino styrene (B11656) and alcohol/methyl arene | In-situ aldehyde formation, radical cyclization, broad substrate scope. acs.org |

| Copper / O₂ | 2-Vinylaniline and 2-methylquinoline | Aerobic oxidation, C-H bond functionalization. mdpi.com |

| K₂S₂O₈ / DMSO | Aryl ketone and aniline | DMSO acts as solvent and methylene (B1212753) source. mdpi.com |

Multi-Component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org The Doebner-von Miller reaction, a classic MCR, is particularly relevant for the synthesis of substituted quinolines. wikipedia.orgiipseries.org This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ, under acidic conditions. wikipedia.orgukzn.ac.za

A notable application of this methodology is the catalyst-free Doebner multi-component reaction for the synthesis of novel trimethoxy quinoline-4-carboxylic acid derivatives. cbijournal.comresearchgate.net In this approach, 3,4,5-trimethoxy aniline, an aromatic aldehyde, and pyruvic acid are reacted in ethanol. cbijournal.comresearchgate.net The reaction proceeds smoothly to afford the desired quinoline-4-carboxylic acid derivatives in high yields and purity, often without the need for extensive purification. cbijournal.comresearchgate.net The mechanism can proceed via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid before cyclizing. cbijournal.com

The versatility of the Doebner reaction allows for the synthesis of a diverse library of quinoline derivatives by varying the aldehyde component. The table below details the synthesis of various 6,7,8-trimethoxy-2-arylquinoline-4-carboxylic acids from 3,4,5-trimethoxy aniline. researchgate.net

| Aldehyde Reactant | Product | Yield (%) |

| Benzaldehyde | 6,7,8-trimethoxy-2-phenylquinoline-4-carboxylic acid | 87 |

| 4-Methoxybenzaldehyde | 6,7,8-trimethoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 92 |

| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 88 |

| 2,6-Dimethoxybenzaldehyde | 2-(2,6-dimethoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 91 |

| 3,4-Dimethoxybenzaldehyde | 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 90 |

Regioselective Functionalization of Trimethoxyquinoline Rings

The targeted modification of the this compound scaffold is crucial for developing derivatives with specific properties. Regioselective functionalization allows for the introduction of new substituents at precise locations on the quinoline ring system. mdpi.com

One powerful method for achieving regioselectivity is through halogenation followed by subsequent substitution reactions. For example, the bromination of 3,6,8-trimethoxyquinoline has been shown to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating a regioselective functionalization of both rings of the quinoline core. nih.gov Another approach involves the synthesis of a poly-halogenated quinoline, such as 4,6,8-tribromoquinoline, which can then undergo regioselective lithium-halogen exchange. researchgate.netresearchgate.net Quenching the resulting lithiated intermediates with various electrophiles allows for the introduction of substituents at specific positions, such as C-4 and C-8. researchgate.netresearchgate.net Furthermore, copper-induced nucleophilic substitution of 4,6,8-tribromoquinoline with sodium methoxide (B1231860) has been used to produce 4,6,8-trimethoxyquinoline. researchgate.netresearchgate.net

Transition metal-catalyzed C-H activation is a modern and atom-economical strategy for regioselective functionalization. mdpi.com These methods allow for the direct introduction of aryl, alkyl, or other functional groups onto the quinoline backbone, often directed by the nitrogen atom or a pre-installed directing group. mdpi.com While specific examples on this compound are sparse, the principles have been broadly applied to a wide range of quinoline derivatives, indicating potential applicability. mdpi.com

Stereochemical Control in Trimethoxyquinoline Derivative Synthesis

Achieving stereochemical control in the synthesis of quinoline derivatives is essential when creating chiral molecules with specific biological activities. researchgate.net This is typically accomplished through asymmetric synthesis, employing chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer or diastereomer over others. acs.orgnih.gov

Asymmetric hydrogenation is a prominent method for producing chiral tetrahydroquinolines from their quinoline precursors. dicp.ac.cn Chiral transition metal complexes, particularly those of iridium and ruthenium with chiral diamine ligands, have proven to be highly effective catalysts for the enantioselective reduction of the C=N-C=C fragment of the quinoline ring. dicp.ac.cn These reactions can achieve high yields and excellent enantioselectivities for a wide range of quinoline substrates. dicp.ac.cn

Another important strategy is the asymmetric Diels-Alder reaction. acs.orgnih.gov Specifically, inverse electron demand Diels-Alder (IED-DA) reactions between electron-rich dienophiles and electron-poor dienes, catalyzed by chiral Lewis acids like Ti(IV) complexes, can produce asymmetric tetrahydroquinoline derivatives with moderate to high enantioselectivity. acs.orgnih.gov

While direct applications of these methods to this compound are not extensively documented in dedicated studies, the broad substrate scope of many modern asymmetric catalytic systems suggests their potential utility. For instance, the synthesis of optically active dihydrofuroquinoline alkaloids, which share structural similarities, has been achieved through asymmetric epoxidation reactions, highlighting that stereochemical induction in complex quinoline systems is feasible. rsc.org The principles of stereocontrol established for the general quinoline scaffold provide a strong foundation for the future development of asymmetric syntheses targeting chiral derivatives of this compound. researchgate.netdicp.ac.cn

Structure Activity Relationship Investigations

Positional Isomerism and Structure-Activity Correlations in Trimethoxyquinoline Scaffolds

The arrangement of methoxy (B1213986) groups on the quinoline (B57606) ring, known as positional isomerism, plays a critical role in determining the biological efficacy of trimethoxyquinoline derivatives. nih.govdergipark.org.tr Comparative studies of different trimethoxyquinoline isomers, such as the 4,6,7-, 5,6,7-, and 6,7,8-series, have revealed that the substitution pattern is a key determinant of their anticancer activity. nih.govrsc.org

Research has shown that the 6,7,8-trimethoxyquinoline scaffold is generally more favorable for antiproliferative activity compared to the 5,6,7-trimethoxyquinoline series. nih.gov In one study, a series of 4-aroyl-6,7,8-trimethoxyquinolines demonstrated significantly better anticancer activity than their 2-aroyl- and 2-aryl-5,6,7-trimethoxyquinoline counterparts, which showed little to no activity. nih.gov This suggests that the specific placement of the three methoxy groups on the benzene (B151609) portion of the quinoline ring system is crucial for interaction with biological targets. nih.govmdpi.com

Table 1: Comparison of Antiproliferative Activity in Trimethoxyquinoline Isomers

| Scaffold | Substituent Position | General Activity | Reference |

| 5,6,7-Trimethoxyquinoline | 2-Aroyl/Aryl | Unfavorable/Inactive | nih.gov |

| 6,7,8-Trimethoxyquinoline | 4-Aroyl | Favorable/Active | nih.govnih.gov |

Impact of Substituent Modifications on Biological Activity of Trimethoxyquinoline Derivatives

The biological activity of the trimethoxyquinoline core can be finely tuned by introducing various functional groups. The nature and position of these substituents significantly influence the compound's physicochemical properties and its interaction with biological targets.

Aroyl and Aryl Functionalities: The introduction of aroyl and aryl groups has been a successful strategy in enhancing the anticancer properties of trimethoxyquinolines. nih.govresearchgate.net In the 6,7,8-trimethoxyquinoline series, 4-aroyl derivatives showed potent antiproliferative activity. nih.govnih.gov The potency was further modulated by substituents on the aroyl ring; for example, replacing a 4'-methoxy group with a 4'-N,N-dimethylamino group improved potency approximately six-fold. nih.govmdpi.com Similarly, for N-aryl-5,6,7-trimethoxyquinolin-4-amine derivatives, compounds with N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups exhibited the most potent antiproliferative activity. nih.gov Generally, increasing the lipophilicity of the substituent on the N-phenyl group led to increased cytotoxicity. nih.gov

Styryl Functionalities: The addition of a styryl group (a vinylbenzene moiety) to the trimethoxyquinoline scaffold has also been investigated. nih.govnih.gov In a study comparing N-aryl-trimethoxyquinolin-4-amines with 2-styryl-trimethoxyquinolines, the former generally showed greater cytotoxicity. nih.gov However, specific substitutions on the styryl group can yield highly active compounds. A derivative with a 3,4,5-trimethoxystyryl moiety demonstrated significant cytotoxic effects, particularly against resistant cancer cell lines. nih.gov

Sulfonamide Functionalities: Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer effects. nih.govresearchgate.netresearchgate.netnih.gov When incorporated into a quinoline structure, the sulfonamide group can confer significant biological properties. Studies on quinoline-5-sulfonamides revealed that an unsubstituted phenolic group at position 8 of the quinoline was crucial for biological activity. mdpi.com Derivatives of 8-hydroxyquinoline-5-sulfonamide showed high activity against several cancer cell lines, while their 8-methoxy counterparts were inactive. mdpi.com The substitution on the sulfonamide nitrogen also played a role, with an N-methyl-N-(prop-2-yn-1-yl) derivative showing the highest efficacy. mdpi.com

Halogen and Amine Functionalities: The introduction of halogens and amino groups can significantly alter a molecule's properties. A chlorine atom at the C7 position is a common feature in antimalarial quinolines, enhancing target binding. Generally, the presence of halogen atoms on pyrano[3,2-h]quinolone derivatives was found to increase lipophilicity. mdpi.com Amino groups can improve solubility and interaction with biological targets. In one series of 4-aroyl-6,7,8-trimethoxyquinolines, the replacement of a 4'-methoxy group with a 4'-N,N-dimethylamino functionality led to a notable increase in potency. nih.gov

Table 2: Influence of Substituents on the Anticancer Activity of Trimethoxyquinoline Derivatives

| Scaffold | Substituent Type | Key Findings | Reference |

| 6,7,8-Trimethoxyquinoline | 4-Aroyl | 4'-N,N-dimethylamino group increased potency vs. 4'-methoxy group. | nih.govmdpi.com |

| 5,6,7-Trimethoxyquinoline | N-Aryl-4-amine | N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups were most potent. | nih.gov |

| 5,6,7-Trimethoxyquinoline | 2-Styryl | A 3,4,5-trimethoxystyryl moiety showed significant cytotoxicity. | nih.gov |

| 8-Hydroxyquinoline | 5-Sulfonamide | Free hydroxyl at position 8 was essential for activity. | mdpi.com |

| Pyrano[3,2-h]quinolone | Halogen | Halogen substitution increased lipophilicity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Trimethoxyquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach helps in understanding the specific molecular features that are crucial for a desired pharmacological effect and aids in the design of more potent molecules. researchgate.netresearchgate.net

For trimethoxyquinoline derivatives, QSAR studies have been employed to elucidate the structural requirements for their anticancer activity. A 3D-QSAR study using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) was conducted on a series of forty-six 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amine derivatives identified as tubulin inhibitors. researchgate.net Such models provide insights into the steric and electronic fields of the molecules, highlighting regions where modifications could enhance tubulin inhibitory action and, consequently, cytotoxic activity against cancer cells like human ovarian carcinomas. researchgate.net

QSAR analyses often reveal that properties like lipophilicity and the electronic nature of substituents are key drivers of activity. For instance, while no direct QSAR study on 4,6,7-trimethoxyquinoline was found, related research on other quinoline series has shown that there isn't always a simple relationship between activity and substituent lipophilic or electronic properties across an entire series, indicating that more complex interactions are at play. researchgate.net However, specific findings, such as the increased cytotoxicity with higher lipophilicity in N-aryl-trimethoxy quinolin-4-amines, provide valuable, albeit qualitative, QSAR insights. nih.gov

Mechanistic Elucidation of Biological Activities

Cell Cycle Perturbation Analysis (e.g., G2/M phase arrest)

A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M phase. nih.gov By disrupting the formation and function of the mitotic spindle, these compounds prevent cells from progressing through mitosis, ultimately triggering apoptotic pathways.

Flow cytometry analysis has consistently demonstrated that various 4,6,7-trimethoxyquinoline derivatives induce a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov For example, treatment of human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with specific N-aryl-trimethoxyquinoline derivatives led to a concentration-dependent increase in the percentage of cells arrested in the G2/M phase. nih.gov This effect was observed in both parental and drug-resistant cell lines, indicating that the mechanism of cell cycle arrest is effective even in challenging cancer models. nih.gov

For instance, one study showed that in untreated MCF-7 cells, approximately 3.49% of cells were in the G2/M phase. nih.gov After treatment with a specific this compound derivative at concentrations of 20 µM and 30 µM, the percentage of cells in G2/M arrest increased to 25.91% and 34.45%, respectively. nih.gov

Induction of Cellular Apoptosis Pathways

The ultimate fate of cancer cells arrested in the G2/M phase is often apoptosis, or programmed cell death. nih.gov Several studies have confirmed that this compound derivatives are potent inducers of apoptosis.

Annexin V binding assays, which detect an early marker of apoptosis, have shown that treatment with these compounds leads to a concentration-dependent increase in apoptotic cells. nih.gov For example, in A2780 cancer cells, a specific N-aryl-trimethoxyquinoline derivative was shown to induce apoptosis, confirming that this is a key mechanism of its anti-proliferative effect. nih.gov

Further investigation into the apoptotic pathways has revealed that some derivatives, such as (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine, can elevate the Bax/Bcl-2 ratio and increase the activation of caspase-9 and -3, which is indicative of the intrinsic apoptotic pathway. rjraap.com

Mechanistic Studies in Drug-Resistant Cell Lines (e.g., associated with efflux protein expression)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often associated with the overexpression of efflux proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein (MRP). nih.govresearchgate.net These proteins actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.

Encouragingly, several this compound derivatives have demonstrated significant cytotoxic activity against drug-resistant cancer cell lines. nih.govnih.gov For example, certain N-aryl-trimethoxyquinoline-4-amine derivatives exhibited similar or even higher cytotoxicity against resistant ovarian (A2780/RCIS) and breast (MCF-7/MX) cancer cells compared to their parental counterparts. nih.gov

Similarly, a 4-aroyl-6,7,8-trimethoxyquinoline compound showed comparable cytotoxic efficacy against resistant cell lines (KB-Vin10, KB-S15, and KB-7D) that have high levels of MDR/P-gp or MRP expression. nih.gov This suggests that these compounds may not be substrates for these efflux pumps or that they can overcome the resistance mechanisms. nih.govresearchgate.net The ability to effectively kill drug-resistant cancer cells is a highly desirable feature for new anticancer agents. researchgate.net

| Cell Line | Resistance Profile | Activity of this compound Derivatives | Reference |

| A2780/RCIS | Resistant Ovarian Cancer | Potent cytotoxicity | nih.gov |

| MCF-7/MX | Resistant Breast Cancer | Potent cytotoxicity | nih.gov |

| KB-Vin10 | MDR/P-gp overexpression | Similar efficacy to parental cells | nih.gov |

| KB-S15 | MDR/P-gp overexpression | Similar efficacy to parental cells | nih.gov |

| KB-7D | MRP overexpression | Similar efficacy to parental cells | nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Trimethoxyquinoline Compounds

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties with high accuracy. For trimethoxyquinoline derivatives, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model their electronic structure and predict various chemical attributes. tandfonline.comtandfonline.com

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. ntnu.no For trimethoxyquinoline systems, DFT, particularly with the B3LYP functional and a 6-311G(d,p) basis set, is utilized to optimize molecular geometry and predict electronic properties. tandfonline.comtandfonline.com This approach allows for the calculation of bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data, often showing good agreement. tandfonline.comtandfonline.comresearchgate.net DFT is also employed to calculate other crucial parameters, including frontier molecular orbitals, molecular electrostatic potential, and various reactivity descriptors. tandfonline.comtandfonline.comnih.gov

The Hartree-Fock (HF) method is a fundamental ab initio approach to solving the electronic Schrödinger equation for a given molecule. ntnu.no While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable baseline for electronic structure calculations. tandfonline.comtandfonline.com In the study of trimethoxyquinoline compounds, the HF method, often used with the 6-311G(d,p) basis set, is applied to optimize the molecular geometry and calculate electronic properties. tandfonline.comtandfonline.com Comparing HF results with those from DFT and experimental data helps in assessing the impact of electron correlation on the molecular properties of these quinoline (B57606) derivatives. tandfonline.comtandfonline.com

Molecular Geometry Optimization and Electronic Structure Analysis

The optimization of molecular geometry is a critical step in computational chemistry, aiming to find the lowest energy conformation of a molecule. youtube.com For a representative trimethoxyquinoline compound, 3,6,8-trimethoxyquinoline, both DFT (B3LYP/6-311G(d,p)) and HF (HF/6-311G(d,p)) methods have been used to determine its optimized structure. tandfonline.comtandfonline.com The calculated geometric parameters, such as bond lengths and angles, from these methods are often in good agreement with experimental values obtained from X-ray crystallography. tandfonline.comtandfonline.com For instance, the calculated C-O bond lengths in 3,6,8-trimethoxyquinoline were found to be very close to the experimental values. tandfonline.com This agreement validates the computational models used and provides a reliable foundation for further analysis of the electronic structure.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for 3,6,8-Trimethoxyquinoline

| Bond | Experimental (X-ray) | DFT/B3LYP | HF |

|---|---|---|---|

| C1-O1 | 1.366(4) | 1.3666 | 1.3635 |

| C3-O2 | 1.371(5) | 1.3715 | 1.3757 |

| C8-O3 | 1.372(5) | 1.3721 | 1.3745 |

Data sourced from a study on 3,6,8-trimethoxyquinoline, a representative trimethoxyquinoline compound. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For trimethoxyquinoline compounds, FMO analysis helps in understanding their electronic transitions and charge transfer characteristics. tandfonline.comtandfonline.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for a Trimethoxyquinoline Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.79 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 4.64 |

Calculated using DFT/B3LYP/6-311G(d,p) for 3,6,8-trimethoxyquinoline. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comchemrxiv.org The MEP map displays different colors on the electron density surface to represent the electrostatic potential. wolfram.com Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. wolfram.comresearchgate.net For trimethoxyquinoline compounds, MEP analysis reveals that the regions around the nitrogen and oxygen atoms are the most electron-rich (negative potential), making them likely sites for interaction with electrophiles. tandfonline.comtandfonline.com Conversely, the hydrogen atoms often exhibit a positive potential.

Reactivity Descriptors (e.g., Fukui Functions)

Table 3: Global Reactivity Descriptors for a Trimethoxyquinoline Compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.47 |

| Hardness (η) | 2.32 |

| Electrophilicity (ω) | 2.59 |

Calculated for 3,6,8-trimethoxyquinoline. tandfonline.comtandfonline.com

Modeling of Intermolecular Interactions (e.g., interactions with biomolecular targets)

Extensive literature searches did not yield specific studies on the computational chemistry and theoretical modeling of intermolecular interactions between 4,6,7-Trimethoxyquinoline and biomolecular targets. While research exists on the computational analysis of structurally related compounds, such as various quinoline and quinazoline (B50416) derivatives, a direct investigation into the binding modes, interaction energies, and specific molecular interactions of this compound with proteins, enzymes, or other biological macromolecules appears to be absent from the current body of scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables on binding affinities, or specific intermolecular interactions for the compound this compound at this time. Further computational and experimental research is required to elucidate the potential biomolecular interactions of this specific chemical entity.

Biosynthetic Pathways and Precursors

General Principles of Quinoline (B57606) Alkaloid Biosynthesis

Quinoline alkaloids, found predominantly in plants of the Rutaceae (rue) and Rubiaceae (coffee) families, are derived from the quinoline heterocyclic ring system. nih.gov There are several established biosynthetic routes for the formation of the quinoline core in plants. nih.gov A primary pathway, particularly for many simple quinoline alkaloids, utilizes anthranilic acid as a foundational building block.

The biosynthesis generally proceeds through the condensation of anthranilic acid with a two-carbon unit, often derived from acetate (B1210297) or malonate. This initial condensation is followed by a cyclization reaction to form the characteristic bicyclic quinoline scaffold. Subsequent modifications of this core structure, such as hydroxylation, methylation, and prenylation, lead to the vast array of quinoline alkaloids observed in nature.

Role of Amino Acid Precursors in Quinoline Alkaloid Formation (e.g., Tryptophan, Anthranilate)

The biosynthesis of the quinoline ring system is intricately linked to amino acid metabolism. While tryptophan contains an indole ring, which is structurally related to quinoline, it is not always the direct precursor. nih.gov Instead, a key intermediate in the tryptophan biosynthetic pathway, anthranilic acid , serves as the primary precursor for a large number of quinoline alkaloids. nih.gov

Anthranilic acid is synthesized from chorismate, a central branch-point metabolite in the shikimate pathway, which is also the precursor for the aromatic amino acids tryptophan, tyrosine, and phenylalanine. The enzyme anthranilate synthase catalyzes the formation of anthranilate from chorismate. In the context of quinoline alkaloid biosynthesis, anthranilate is diverted from the primary tryptophan pathway to serve as the foundational scaffold for these specialized metabolites.

While tryptophan itself can be a precursor for certain complex quinoline alkaloids, such as the Cinchona alkaloids (e.g., quinine), the biosynthesis of many simpler quinoline derivatives, particularly those found in the Rutaceae family, proceeds directly from anthranilic acid. nih.gov

Enzymatic Transformations in Methoxyquinoline Biogenesis (e.g., O-methylation, oxygenase activity)

The generation of methoxyquinoline derivatives, such as 4,6,7-Trimethoxyquinoline, involves a series of enzymatic transformations that modify the basic quinoline core. Key among these are hydroxylation reactions, catalyzed by oxygenases, and subsequent O-methylation reactions, catalyzed by O-methyltransferases.

Oxygenase Activity: The introduction of hydroxyl groups onto the quinoline ring is a critical step in the biosynthesis of many quinoline alkaloids. These reactions are typically catalyzed by cytochrome P450 monooxygenases, a large family of enzymes that play a vital role in the diversification of plant secondary metabolites. nih.gov These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to introduce a hydroxyl group at specific positions on the aromatic ring. For the biosynthesis of this compound, it is hypothesized that sequential hydroxylation events occur at the C-4, C-6, and C-7 positions of a quinoline precursor.

O-methylation: Following hydroxylation, the hydroxyl groups are methylated to form methoxy (B1213986) groups. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the substrate. The regiospecificity of these OMTs is crucial in determining the final substitution pattern of the methoxyquinoline alkaloid. In the proposed biosynthesis of this compound, it is likely that a series of specific OMTs catalyze the methylation of the hydroxyl groups at the C-4, C-6, and C-7 positions.

The sequential action of hydroxylases and O-methyltransferases allows for the generation of a wide variety of methoxyquinoline alkaloids with different substitution patterns and, consequently, diverse biological activities.

Post-Synthetic Modifications and Structural Diversity in Naturally Occurring Trimethoxyquinolines

The structural diversity of naturally occurring quinoline alkaloids is not solely the result of the primary biosynthetic pathway but is also enhanced by post-synthetic modifications. These modifications can include further hydroxylations, methylations, glycosylations, and the addition of other functional groups.

In the context of trimethoxyquinolines, while specific post-synthetic modifications of this compound are not well-documented due to a lack of confirmed natural sources, the broader family of quinoline alkaloids exhibits significant structural variation. This diversity arises from the combinatorial action of various modifying enzymes. For example, different patterns of methoxylation on the quinoline ring can lead to a wide range of isomers, each with potentially unique biological properties.

Furthermore, the quinoline core can be further elaborated with other ring systems, as seen in the furoquinoline and pyranoquinoline alkaloids. These modifications often begin with the prenylation of a quinoline intermediate, followed by further cyclization and oxidation reactions. The timing and specificity of these enzymatic steps contribute significantly to the vast structural diversity of quinoline alkaloids found in nature.

Advanced Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 4,6,7-trimethoxyquinoline, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) would indicate the electronic environment of each proton, the integration would reveal the number of protons for each signal, and the coupling constants (J) would provide information about neighboring protons.

¹³C-NMR Spectroscopy : This method provides a count of the number of non-equivalent carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each carbon atom in the quinoline ring system and the three methoxy groups, with their chemical shifts being indicative of their hybridization and chemical environment.

While specific experimental data for this compound is scarce, analysis of related structures like 3,6,8-trimethoxyquinoline provides insight into the expected spectral regions for the quinoline core and methoxy substituents. For instance, in 3,6,8-trimethoxyquinoline, proton signals for the quinoline ring appear between δ 6.5 and 8.6 ppm, while methoxy protons resonate around δ 3.9-4.1 ppm.

Mass Spectrometry (MS, HRMS, EI-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) : In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for identification.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₂H₁₃NO₃), HRMS would be able to confirm this exact elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations from the aromatic ring and the methyl groups.

C=C and C=N stretching vibrations within the quinoline aromatic system.

Strong C-O stretching vibrations characteristic of the aryl-alkyl ether linkages of the methoxy groups.

Aromatic C-H bending vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles of the molecule.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of a target compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques used to separate, identify, and quantify components in a mixture. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases.

For this compound, a reversed-phase HPLC or UHPLC method would typically be developed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the system. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. Developing a validated HPLC/UHPLC method is crucial for quality control in synthetic chemistry.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique used to separate components of a mixture, assess compound purity, and monitor the progress of chemical reactions. The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent) that moves up the plate via capillary action.

The retention factor (R_f), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature, and saturation of the chamber).

While specific R_f_ values for this compound have not been reported in the reviewed literature, a systematic approach would be employed to determine the optimal TLC conditions. This involves screening various solvent systems of differing polarities. Given the presence of the quinoline nitrogen and three methoxy groups, this compound is expected to be a moderately polar compound.

Hypothetical TLC Data for this compound:

The following interactive table illustrates hypothetical R_f_ values for this compound in common solvent systems used for the analysis of quinoline alkaloids. These values are for illustrative purposes to demonstrate how TLC data is presented and would be determined experimentally.

| Stationary Phase | Mobile Phase (v/v) | Hypothetical R_f Value |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (B1210297) (7:3) | 0.25 |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9.5:0.5) | 0.40 |

| Silica Gel 60 F₂₅₄ | Toluene:Acetone (8:2) | 0.30 |

| Alumina | Chloroform | 0.55 |

Visualization of the spots on the TLC plate would typically be achieved under UV light (254 nm), where UV-active compounds like quinolines appear as dark spots against a fluorescent background. Specific staining reagents can also be used for visualization.

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures and the definitive identification of compounds. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR), and integrated systems like LC-Diode Array Detector/Mass Spectrometry-Solid Phase Extraction-NMR (LC-DAD/MS-SPE-NMR) are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. This allows for the determination of the molecular weight and provides structural information based on fragmentation patterns.

In a typical LC-MS analysis of this compound, a reversed-phase C18 column would likely be used with a mobile phase consisting of a gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

Expected LC-MS Data for this compound:

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |

| Expected [M+H]⁺ Ion | m/z 220.0968 |

| Potential Fragments | Loss of methyl groups (-CH₃), loss of methoxy groups (-OCH₃), and cleavage of the quinoline ring system. |

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR directly couples an HPLC separation with NMR spectroscopy. This technique provides detailed structural information of the separated compounds in real-time. For this compound, ¹H NMR and ¹³C NMR data would be acquired. While specific spectral data from an LC-NMR experiment for this compound is not available, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar quinoline structures.

Liquid Chromatography-Diode Array Detector/Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance Spectroscopy (LC-DAD/MS-SPE-NMR):

This powerful integrated system allows for a comprehensive analysis of a sample. The LC separates the components, the DAD provides UV-Vis spectra, and the MS gives molecular weight and fragmentation data. Peaks of interest can then be trapped on a solid-phase extraction (SPE) cartridge, washed, and eluted with a deuterated solvent directly into an NMR spectrometer for detailed structural elucidation. This technique is particularly useful for the analysis of complex mixtures, such as natural product extracts or reaction mixtures where this compound might be a component.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Novel Trimethoxyquinoline Scaffolds for Targeted Research

The therapeutic potential of the trimethoxyquinoline core is being expanded through the strategic design and synthesis of novel molecular scaffolds. Researchers are moving beyond simple derivatives to create complex molecules with enhanced potency and target specificity. A primary strategy is molecular hybridization, which involves combining the trimethoxyquinoline moiety with other known bioactive pharmacophores. nih.govnih.gov This approach aims to develop agents with dual modes of action, potentially overcoming drug resistance and improving efficacy. researchgate.net

Inspired by the structures of other successful anticancer agents, scientists have designed and synthesized new series of trimethoxyquinoline derivatives. nih.govresearchgate.net For instance, two novel series—N-aryl-trimethoxy quinolin-4-amines and 2-styryl-trimethoxy quinolines—were developed by combining the trimethoxyquinoline scaffold with elements of styrylquinoline and verubulin. nih.gov Another approach involves linking a chalcone (B49325) fragment to the quinoline (B57606) core, creating quinoline-chalcone derivatives with significant antiproliferative activity. mdpi.com The synthesis of these novel scaffolds often involves multi-step reactions, starting from precursor compounds and employing various cyclization and condensation techniques to construct the final complex molecules. nih.govresearchgate.net

A molecular conjugate strategy has also been employed, fusing the quinoline scaffold with other heterocyclic systems. mdpi.com One such innovative framework features a 7-chloroquinoline-triazole motif connected via a piperazine (B1678402) linkage, designed to target specific enzymes like the cysteine protease Falcipain-2 in the context of antimalarial research. mdpi.com These advanced synthetic efforts are crucial for generating a diverse library of compounds for biological screening and for elucidating structure-activity relationships (SAR), which guide future design improvements. bohrium.com

| Scaffold Type | Design Rationale | Synthetic Approach | Targeted Research Area | Reference |

|---|---|---|---|---|

| N-aryl-5,6,7-trimethoxy quinolin-4-amine | Hybridization of trimethoxyquinoline and N-aryl amine scaffolds. | Reaction of 4-chloro-5,6,7-trimethoxy-2-methylquinoline with various aromatic amines in ethanol (B145695). | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline | Combination of trimethoxyquinoline and styrylquinoline bioactive cores. | Refluxing 4-chloro-5,6,7-trimethoxy-2-methylquinoline with aromatic aldehydes and para-toluene sulfonamide in toluene. | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines | Integration of trimethoxyquinoline with both N-aryl and styryl moieties. | Multi-step synthesis designed to explore structure-activity relationships. | Anticancer (Tubulin Polymerization Inhibition) | researchgate.netnih.gov |

| Quinoline-Chalcone Hybrids | Molecular hybridization of the quinoline scaffold with a chalcone fragment. | Synthesis designed to link the two moieties to produce novel anticancer molecules. | Anticancer (ROS Induction, Cell Cycle Arrest) | mdpi.com |

| 7-chloroquinoline-triazole conjugate | Molecular conjugate strategy fusing a quinoline pharmacophore with a triazole motif via a piperazine linker. | Multi-step synthesis involving the separate preparation of quinoline and azide (B81097) intermediates followed by a click chemistry reaction. | Antimalarial (Falcipain-2 Inhibition) | mdpi.com |

Exploration of Alternative Biological Targets and Pathways beyond Microtubules

While the inhibition of microtubule polymerization is a well-established mechanism for many quinoline-based anticancer agents, current research is actively exploring a wider range of biological targets. nih.govnih.gov This diversification is critical for identifying new therapeutic applications and for developing compounds that can overcome resistance to conventional microtubule-targeting agents. researchgate.net

One major area of focus is on proteins and enzymes that interact directly with DNA. nih.gov Certain quinoline derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govresearchgate.net Other related targets include DNA intercalation, interference with G-quadruplex structures, and modulation of epigenetic enzymes like histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and histone methyltransferases. nih.gov The natural alkaloid camptothecin, a quinoline-containing compound, is a classic example of a topoisomerase I inhibitor that has served as a lead for developing new anticancer drugs. nih.govnih.gov

Another promising avenue is the targeting of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes like proliferation and angiogenesis. nih.gov Overexpression of RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) is common in many cancers. tbzmed.ac.irnih.gov Novel quinolinone derivatives have been designed as multi-targeting agents against a panel of RTKs, including EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov By inhibiting these signaling pathways, such compounds can disrupt tumor growth and blood supply, offering a complementary or alternative strategy to microtubule disruption. tbzmed.ac.ir Further mechanistic studies on potent trimethoxyquinoline derivatives have revealed downstream effects such as the induction of apoptosis and cell cycle arrest at the G2/M phase, confirming that their antiproliferative effects are exerted through complex pathway modulation. nih.govmdpi.com

Advancements in Green Chemistry Approaches for Trimethoxyquinoline Synthesis

The synthesis of quinoline scaffolds has traditionally relied on classical methods like the Skraup, Friedlander, and Doebner-von Miller reactions. nih.govtandfonline.comtandfonline.com However, these methods often require harsh conditions, high temperatures, and the use of hazardous reagents and solvents, posing environmental concerns. tandfonline.comtandfonline.comacs.org In response, the field is increasingly adopting green chemistry principles to develop more sustainable and efficient synthetic routes.

Modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign materials. bohrium.com This includes the development of one-pot, multi-component reactions (MCRs) that combine several synthetic steps into a single operation, significantly improving efficiency. frontiersin.org The use of greener solvents like water and ethanol is replacing more hazardous organic solvents. bohrium.comtandfonline.com

A key area of innovation is the development and application of novel catalysts that are both efficient and reusable. These include nanocatalysts, such as iron(III) oxide (Fe₃O₄) nanoparticles, which can be easily recovered and reused multiple times without a significant loss of activity. nih.gov Other green catalysts that have proven effective for quinoline synthesis include p-toluenesulfonic acid (p-TSA) and cerium ammonium (B1175870) nitrate. bohrium.comtandfonline.com Furthermore, alternative energy sources like microwave and ultrasonic irradiation are being used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govtandfonline.com These sustainable practices, such as the oxidative dehydrogenative coupling of anilines using reusable catalysts under solvent-free conditions, are not only environmentally responsible but also offer economic advantages, making the synthesis of trimethoxyquinolines and related compounds more viable for large-scale production. rsc.org

| Approach | Key Features | Examples of Catalysts/Conditions | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. | p-TSA, ceric ammonium nitrate, nano-Fe₃O₄@SiO₂–SO₃H. | Increased efficiency, reduced waste and purification steps. | bohrium.comtandfonline.com |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Water, ethanol, ethanol-water mixtures. | Reduced toxicity and environmental impact. | bohrium.comtandfonline.com |

| Nanocatalysis | Use of catalysts at the nanoscale, offering high surface area and reactivity. | Fe₃O₄ nanoparticles, TiO₂ nanoparticles. | High efficiency, catalyst reusability, mild reaction conditions. | nih.govtandfonline.com |

| Alternative Energy Sources | Application of non-conventional energy to drive reactions. | Microwave irradiation, ultrasonic irradiation. | Drastically reduced reaction times, often higher yields. | nih.govtandfonline.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of any solvent. | Reusable transition metal oxide–Bi(III) cooperative catalysts. | Eliminates solvent waste, simplifies product isolation. | nih.govrsc.org |

Applications of Artificial Intelligence and Machine Learning in Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and quinoline research is no exception. jddtonline.infobpasjournals.com These computational tools are being leveraged at multiple stages of the research pipeline to accelerate the design and development of new therapeutic agents. nih.govnih.gov By analyzing vast datasets of chemical structures and biological activities, AI/ML models can identify promising drug candidates with greater speed and precision than traditional methods. nih.gov

One of the primary applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the three-dimensional structural properties of quinoline derivatives with their biological activity. researchgate.netnih.gov These models generate predictive maps that highlight which structural features are critical for potency, guiding medicinal chemists in the rational design and optimization of new compounds. nih.gov

AI is also instrumental in virtual screening and hit identification. nih.gov Machine learning algorithms can rapidly screen massive virtual libraries of compounds to identify novel quinoline scaffolds that are likely to bind to a specific biological target. nih.gov More advanced deep learning models, such as graph neural networks and generative adversarial networks (GANs), can go a step further by designing entirely new molecules with optimized properties. nih.govastrazeneca.com These models can automatically learn complex chemical features from data, overcoming the limitations of traditional ML techniques that rely on manually engineered descriptors. nih.gov By predicting crucial pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) early in the discovery process, AI helps to reduce the high failure rates of preclinical candidates, making the development of new quinoline-based drugs more efficient and cost-effective. jddtonline.info

Interdisciplinary Research Collaborations in Quinoline Chemistry and Chemical Biology

The journey of a novel trimethoxyquinoline derivative from a conceptual design to a potential therapeutic agent is inherently complex and requires a deeply collaborative, interdisciplinary approach. The convergence of expertise from diverse fields such as synthetic organic chemistry, computational chemistry, chemical biology, pharmacology, and nanotechnology is essential for driving innovation.

This collaborative synergy is evident in modern research projects. A typical workflow begins with computational chemists using AI and molecular modeling to design novel quinoline scaffolds and predict their biological activity. nih.gov Synthetic organic chemists then take these designs and develop efficient, often green, methods to synthesize the target molecules. mdpi.com Once synthesized and characterized, the compounds are passed to chemical biologists and pharmacologists, who perform in vitro and in vivo assays to evaluate their efficacy against specific biological targets (e.g., cancer cell lines or pathogens) and to elucidate their mechanisms of action. nih.govnih.gov

For example, the investigation of a novel antimalarial quinoline derivative involved close collaboration between a medicinal chemistry laboratory for the design and synthesis, and a biosciences department for the detailed biophysical analysis of the compound's interaction with human serum albumin. mdpi.com Similarly, the development of new anticancer agents often involves teams from medicinal chemistry, toxicology, and biotechnology research centers working in concert. researchgate.net These partnerships are crucial for bridging the gap between fundamental chemical synthesis and applied biological and medical science, ensuring that the most promising compounds are identified and advanced through the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6,7-Trimethoxyquinoline, and how can purity be verified?

- Methodology : Synthesis typically involves methoxylation of quinoline precursors under controlled conditions (e.g., using methoxy groups introduced via nucleophilic substitution or Ullmann coupling). Post-synthesis, purity verification should include high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular confirmation. Crystallization techniques, as described for structurally similar compounds, can further isolate pure crystalline forms .

- Key Parameters : Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium-based catalysts for coupling reactions) significantly influence yield.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- X-ray Crystallography : Determines 3D molecular geometry and substituent positioning .

- FT-IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretching at ~1250 cm⁻¹) .

- NMR Analysis : - and -NMR resolve methoxy proton environments (δ ~3.8–4.0 ppm for OCH) and aromatic carbon signals .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/oral exposure, as trimethoxyquinoline derivatives may exhibit acute toxicity (Category 4) .

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How can DFT calculations and Hirshfeld surface analysis be applied to study the electronic structure of this compound?

- Methodology :

- DFT Optimization : Use B3LYP/6-311G(d,p) basis sets to model molecular geometry and compare with experimental X-ray data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and charge transfer potential.

- Hirshfeld Surfaces : Map intermolecular interactions (e.g., C-H···O contacts) to understand crystal packing and stability .

Q. What strategies can be employed to analyze the interaction between this compound and biological targets like DNA or enzymes?

- Methodology :

- Electrophilicity-Based Charge Transfer (ECT) : Quantify charge transfer (ΔN) between the compound and DNA bases (e.g., guanine) using Fukui functions .

- Docking Simulations : Use AutoDock or Schrödinger to model binding affinities to enzyme active sites (e.g., cytochrome P450) .

- In Vitro Assays : Measure IC values in enzyme inhibition studies (e.g., kinase assays) to validate computational predictions .

Q. How do the positions of methoxy substituents influence the biological activity and material properties of trimethoxyquinoline derivatives?

- Substituent Effects :

- Biological Activity : Para-methoxy groups enhance π-π stacking with aromatic residues in enzyme binding pockets, while ortho-substituents may sterically hinder interactions .

- Material Properties : Electron-rich methoxy groups improve charge transport in organic semiconductors, as seen in analogous quinoline-based materials .

Q. What are the best practices for presenting contradictory data in publications involving this compound?

- Ethical Guidelines :

- Disclose all raw data and analytical methods to allow independent validation .

- Use statistical tools (e.g., ANOVA) to resolve discrepancies between experimental and computational results .

- Cite conflicting findings transparently and propose hypotheses for further testing (e.g., solvent effects in spectroscopic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.